Tienoxolol
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Overview
Description
Tienoxolol is a beta adrenergic receptor antagonist, commonly known for its application in the treatment of cardiovascular diseases, particularly hypertension . It is a synthetic compound with the chemical formula C21H28N2O5S and a molar mass of 420.52 g/mol . The compound is characterized by its unique structure, which includes a thiophene ring, an ethyl ester group, and a tert-butylamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tienoxolol can be synthesized through a multi-step reaction process. One common method involves the reaction of ethanamine with N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-ethanamine . The reaction typically involves heating with benzyltrimethylammonium chloride as a catalyst, followed by further processing at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-pressure liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Tienoxolol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Tienoxolol has a wide range of scientific research applications:
Mechanism of Action
Tienoxolol exerts its effects by antagonizing beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure . By blocking these receptors, this compound reduces the effects of adrenergic neurotransmitters, leading to a decrease in heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Tienoxolol is unique among beta adrenergic receptor antagonists due to its specific structural features, such as the thiophene ring and the ethyl ester group . Similar compounds include:
Timolol: Similar in its mechanism of action but differs in its chemical structure and specific applications.
This compound’s uniqueness lies in its combination of functional groups, which contribute to its specific pharmacological effects and its stability under various conditions .
Properties
CAS No. |
90055-97-3 |
---|---|
Molecular Formula |
C21H28N2O5S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H28N2O5S/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25) |
InChI Key |
PHMRLCQEIQGCHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |
Synonyms |
ethyl 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-5-((2-thienylcarbonyl)amino)benzoate tienoxolol |
Origin of Product |
United States |
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